molecular formula C26H28O15 B2949797 quercetin-3-O-deoxyhexosyl(1-2)pentoside CAS No. 130866-55-6

quercetin-3-O-deoxyhexosyl(1-2)pentoside

Cat. No.: B2949797
CAS No.: 130866-55-6
M. Wt: 580.495
InChI Key: WRLBRIWXGBKVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of quercetin-3-O-deoxyhexosyl(1-2)pentoside typically involves the extraction of plant materials followed by purification processes. The plant materials are dried and ground, then extracted using solvents such as ethanol under specific conditions (e.g., 60°C and 1500 psi) . The extracts are then purified using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and isolation processes. The use of automated extraction systems and advanced chromatographic techniques ensures high yield and purity of the compound .

Mechanism of Action

The mechanism of action of quercetin-3-O-deoxyhexosyl(1-2)pentoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLBRIWXGBKVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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